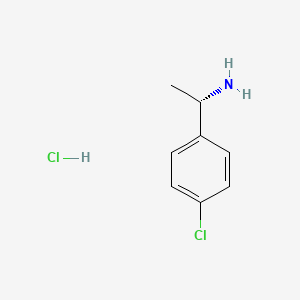

(S)-1-(4-Chlorophenyl)ethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-(4-chlorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADVPOKOZMYLPI-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704169 | |

| Record name | (1S)-1-(4-Chlorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56782-68-4 | |

| Record name | (1S)-1-(4-Chlorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1-(4-chlorophenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-1-(4-Chlorophenyl)ethanamine hydrochloride chemical properties

An In-Depth Technical Guide to (S)-1-(4-Chlorophenyl)ethanamine Hydrochloride: Properties, Synthesis, and Analysis

Introduction

This compound is a chiral amine salt of significant interest in the fields of pharmaceutical and agrochemical development. As a stereochemically defined building block, its primary value lies in its use during asymmetric synthesis, where the introduction of a specific stereocenter is critical to the biological activity and safety profile of the target molecule.[1][2] The hydrochloride salt form is often preferred over the free base as it enhances chemical stability and improves solubility in various solvent systems, facilitating its use in a wider range of reaction conditions.[1]

This guide provides a comprehensive technical overview for researchers and drug development professionals. It delves into the essential chemical properties, outlines a robust synthetic and resolution strategy, details a validated analytical methodology for quality control, and discusses its applications and safety considerations. The content is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring that practitioners can adapt and troubleshoot these methods effectively in a laboratory setting.

Physicochemical and Spectroscopic Profile

Precise characterization is the foundation of all subsequent development. The identity and purity of this compound must be unequivocally confirmed before its use as a synthetic intermediate.

Chemical and Physical Properties

The key identifying and physical properties are summarized in the table below. The hydrochloride salt is a stable, solid material under standard laboratory conditions, which simplifies handling and storage.[3][4][5]

| Property | Value | Source(s) |

| CAS Number | 56782-68-4 | [6][7] |

| Molecular Formula | C₈H₁₁Cl₂N | [3][6] |

| Molecular Weight | 192.09 g/mol | [1][3] |

| Appearance | Solid, white to off-white powder | [5][8] |

| Solubility | Enhanced solubility in aqueous media | [1][8] |

| Storage | Store at room temperature in a dry, well-ventilated place under an inert atmosphere. | [3][9] |

| Melting Point | Data not consistently reported in available literature. | |

| SMILES | CC1=CC=C(Cl)C=C1.Cl | [3] |

Spectroscopic Data

While comprehensive, peer-reviewed spectral data for the hydrochloride salt is not widely published, its structure allows for the confident prediction of key signals. The following descriptions are based on fundamental principles of spectroscopy and data from structurally similar compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton. In a solvent like D₂O or DMSO-d₆, one would anticipate:

-

Aromatic Protons: Two doublets between δ 7.3-7.6 ppm, characteristic of a para-substituted benzene ring (an AA'BB' system).

-

Methine Proton (-CH): A quartet around δ 4.5-4.8 ppm, coupled to the adjacent methyl protons.

-

Amine Protons (-NH₃⁺): A broad singlet, typically downfield (δ 8.5-9.5 ppm), whose position and appearance are dependent on solvent and concentration.

-

Methyl Protons (-CH₃): A doublet around δ 1.6-1.8 ppm, coupled to the methine proton.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum provides information on the carbon framework:

-

Aromatic Carbons: Four signals are expected in the aromatic region (δ 125-140 ppm). The carbon bearing the chlorine atom (C-Cl) and the carbon attached to the ethylamine group (C-ipso) will have distinct chemical shifts from the other two protonated aromatic carbons.

-

Methine Carbon (-CH): A signal in the range of δ 50-55 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 20-25 ppm.

-

-

IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying key functional groups.

-

N-H Stretching: A broad and strong absorption band from 2800-3200 cm⁻¹ is characteristic of the ammonium salt (-NH₃⁺).

-

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring vibrations typically produce sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretching: A strong absorption in the fingerprint region, typically around 1090 cm⁻¹.

-

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound is a multi-step process where the control of stereochemistry is the most critical aspect. The most common and scalable approach involves the synthesis of a racemic mixture followed by a resolution step.

Synthetic Pathway Overview

The standard synthesis begins with the commercially available precursor, 4'-chloroacetophenone. This ketone is reduced to the corresponding racemic 1-(4-chlorophenyl)ethanol, which is then converted to the racemic amine. The crucial step is the resolution of this racemic amine to isolate the desired (S)-enantiomer. Enzymatic resolution is the industry-preferred method due to its high enantioselectivity, operational simplicity, and environmentally benign reaction conditions.[10][11]

Caption: General workflow for the synthesis and resolution of (S)-1-(4-Chlorophenyl)ethanamine HCl.

Protocol: Enzymatic Kinetic Resolution

This protocol describes a representative method for the kinetic resolution of racemic 1-(4-chlorophenyl)ethanamine using a lipase, such as Novozym 435 (immobilized Candida antarctica lipase B). The principle is that the enzyme will selectively acylate one enantiomer (typically the R-enantiomer) at a much faster rate, leaving the desired S-enantiomer unreacted.[9][12]

Materials:

-

Racemic 1-(4-chlorophenyl)ethanamine

-

Immobilized Lipase (e.g., Novozym 435)

-

Acyl donor (e.g., ethyl acetate)

-

Aprotic organic solvent (e.g., hexane or toluene)

-

Aqueous acid (e.g., 1 M HCl) and base (e.g., 1 M NaOH) for workup

-

Drying agent (e.g., anhydrous Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve racemic 1-(4-chlorophenyl)ethanamine (1 equivalent) in the chosen organic solvent (e.g., toluene, ~10 mL per gram of amine).

-

Add Acyl Donor: Add the acyl donor, ethyl acetate (0.6 equivalents). Using a slight sub-stoichiometric amount ensures that the reaction does not proceed past 50% conversion, which is theoretically the maximum yield for the desired enantiomer in a kinetic resolution.

-

Add Biocatalyst: Add the immobilized lipase (typically 10-20% by weight relative to the amine).

-

Incubation: Seal the flask and agitate the suspension at a controlled temperature (e.g., 30-40 °C) on an orbital shaker. The mild temperature preserves enzyme activity.

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via chiral HPLC (see Section 3) to determine the enantiomeric excess (e.e.) of the remaining amine. The reaction is stopped when the e.e. of the (S)-amine reaches a plateau, ideally >99%, which typically corresponds to ~50% conversion.

-

Enzyme Removal: Once the reaction is complete, filter the mixture to recover the immobilized enzyme. The enzyme can often be washed and reused, a key advantage of immobilization.

-

Workup & Separation: Transfer the filtrate to a separatory funnel. Extract with aqueous HCl (1 M) to protonate the unreacted (S)-amine, drawing it into the aqueous layer. The acylated (R)-amide will remain in the organic layer.

-

Isolation: Separate the layers. Wash the organic layer with brine and dry over Na₂SO₄. The (R)-amide can be isolated by evaporating the solvent. Basify the aqueous layer with NaOH (1 M) to deprotonate the (S)-amine, which can then be extracted with an organic solvent (e.g., dichloromethane).

-

Purification: Dry the organic extract containing the (S)-amine over Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified (S)-1-(4-chlorophenyl)ethanamine free base.

-

Salt Formation: Dissolve the purified (S)-amine in a suitable solvent (e.g., diethyl ether or isopropanol) and add a stoichiometric amount of HCl (e.g., as a solution in the same solvent or as gas) to precipitate the hydrochloride salt. Filter and dry the resulting solid.

Analytical Methodologies for Quality Control

Rigorous analytical control is essential to confirm the identity, chemical purity, and, most importantly, the enantiomeric purity of the final product. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess (e.e.).

Chiral HPLC Method

The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are highly effective for this class of compounds.[3][7] The following is a representative method for baseline separation of the (R) and (S) enantiomers of 1-(4-chlorophenyl)ethanamine.

Rationale for Method Choices:

-

Column: A Chiralcel® OD-H column is chosen as its amylose-based CSP is well-documented for resolving a wide range of chiral amines.[3]

-

Mobile Phase: A normal-phase system of hexane and isopropanol (IPA) is used. The non-polar hexane serves as the weak solvent, while the more polar IPA acts as the modulator. Varying the IPA percentage is the primary way to adjust retention time and resolution.[7]

-

Additive: A small amount of diethylamine (DEA) is added to the mobile phase. This is a crucial step for analyzing basic compounds like amines. The DEA acts as a competitor for any acidic silanol sites on the silica support of the CSP, preventing peak tailing and improving peak shape and reproducibility.[7][13]

| Parameter | Condition |

| Instrument | Standard HPLC system with UV detector |

| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Sample Conc. | ~0.5 mg/mL in mobile phase |

Analytical Workflow and Protocol

Caption: Standard workflow for the quality control analysis of chiral amine samples via HPLC.

Step-by-Step QC Protocol:

-

Mobile Phase Preparation: Carefully prepare the mobile phase as specified in the table. Filter through a 0.45 µm membrane and degas thoroughly before use.

-

Standard Preparation: Prepare a racemic standard solution (~0.5 mg/mL) and a sample solution of the synthesized (S)-enantiomer (~0.5 mg/mL) in the mobile phase.

-

System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.

-

System Suitability: Inject the racemic standard. The system is suitable for use if the two enantiomer peaks are baseline resolved (Resolution factor Rs > 1.5). Note the retention times for the (S) and (R) peaks.

-

Sample Injection: Inject the sample solution of the synthesized (S)-enantiomer.

-

Data Analysis: Integrate the peak areas in the resulting chromatogram. The chemical purity is determined by the area of the main peak relative to the total area of all peaks. The enantiomeric excess (e.e.) is calculated using the following formula:

-

e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

-

Applications in Research and Development

The primary utility of this compound is as a chiral synthon. The stereochemistry at the benzylic carbon is transferred to a more complex molecule, defining its ultimate three-dimensional structure and, consequently, its biological function.

-

Pharmaceutical Synthesis: Chiral amines are foundational components of many active pharmaceutical ingredients (APIs). This specific compound and its analogs serve as key intermediates for drugs targeting neurological disorders and other conditions.[8][11] The precise stereochemistry is often non-negotiable, as the undesired enantiomer may be inactive or, in some cases, contribute to toxicity or off-target effects.

-

Agrochemical Synthesis: It is a documented intermediate in the synthesis of certain triazolopyrimidine herbicides.[11] In this context, stereochemistry dictates the efficacy of the herbicide's interaction with its target enzyme in the weed, ensuring potency while minimizing impact on non-target organisms.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount for user safety. The information below is a summary derived from typical Safety Data Sheets (SDS).

GHS Hazard Identification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation. (Source:[5])

| Precautionary Measure | Protocol |

| Engineering Controls | Work in a well-ventilated area, preferably within a chemical fume hood. |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles or a face shield, nitrile gloves, and a lab coat.[9] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5][9] |

| Storage | Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][9] |

| Spill Response | In case of a spill, wear appropriate PPE, sweep up the solid material without creating dust, and place it in a suitable, closed container for disposal. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. |

Conclusion

This compound is a high-value chiral intermediate whose proper use is predicated on a thorough understanding of its chemical properties. Successful application in a research or manufacturing setting demands robust protocols for its synthesis, stereochemical control via enzymatic resolution, and rigorous analytical validation by chiral HPLC. By adhering to the principles and methods outlined in this guide, scientists can confidently utilize this building block to advance the development of new pharmaceuticals and agrochemicals, ensuring the final products meet the requisite standards of purity, potency, and safety.

References

-

MySkinRecipes. 1-(4-Chlorophenyl)ethanamine hydrochloride. Available at: [Link]

-

LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

-

HPLC Method Development. Method Development – Coated Phases. Available at: [Link]

-

NIH National Library of Medicine. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Available at: [Link]

-

Chromatography Today. Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Available at: [Link]

-

Organic Syntheses. Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to. Available at: [Link]

-

ResearchGate. Fig. S21 13 C NMR of 1-benzyl-4-chlorophenyl-1 H -1,2,3-triazole. Available at: [Link]

- Google Patents. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol.

-

ResearchGate. Scheme 14. Enzymatic kinetic resolution of the racemic alcohol.... Available at: [Link]

-

Wiley Online Library. N-(4-Dimethylaminophenyl)-1-(4-chlorophenyl)ethanimine. Available at: [Link]

-

NIST WebBook. Ethanone, 1-(4-chlorophenyl)-. Available at: [Link]

-

MDPI. Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. Available at: [Link]

-

MDPI. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Available at: [Link]

Sources

- 1. hplc.today [hplc.today]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. 脂肪酶活性测定实验方案 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. 2-(4-Chlorophenyl)ethylamine | C8H10ClN | CID 67430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. mdpi.com [mdpi.com]

- 13. hplc.eu [hplc.eu]

A Comprehensive Technical Guide to the Synthesis and Characterization of (S)-1-(4-Chlorophenyl)ethanamine Hydrochloride

Introduction

(S)-1-(4-Chlorophenyl)ethanamine is a critical chiral building block in modern medicinal chemistry.[1][2][3] Its paramount importance lies in its role as a key intermediate in the synthesis of numerous pharmaceuticals, most notably the selective serotonin reuptake inhibitor (SSRI) sertraline. The stereochemistry at the alpha-carbon is fundamental to the biological activity of the final active pharmaceutical ingredient (API). Consequently, robust, scalable, and well-characterized methods for the synthesis of the enantiomerically pure (S)-enantiomer are of significant interest to the drug development community.[1][4]

This technical guide provides an in-depth exploration of a validated laboratory-scale synthesis and comprehensive characterization of (S)-1-(4-Chlorophenyl)ethanamine hydrochloride. We will dissect a common synthetic pathway involving reductive amination followed by classical chiral resolution. The causality behind experimental choices will be explained, and detailed protocols for both synthesis and characterization will be provided to ensure reproducibility and validation of the final product's identity, purity, and stereochemistry.

Part 1: Synthesis Strategy and Experimental Protocols

The chosen synthetic route begins with the reductive amination of the prochiral ketone, 4-chloroacetophenone. This approach is widely employed in pharmaceutical synthesis due to its efficiency and the availability of a wide range of reagents.[5] The resulting racemic amine is then resolved into its constituent enantiomers using a chiral resolving agent, a classic and reliable method for obtaining enantiopure compounds.[6][7]

Overall Synthesis Workflow

The synthesis is a multi-step process beginning with the formation of the racemic amine, followed by diastereomeric salt formation, separation, and finally, liberation and conversion to the hydrochloride salt.

Caption: Overall workflow for the synthesis of the target compound.

Step 1: Reductive Amination of 4-Chloroacetophenone

Reductive amination is a cornerstone of amine synthesis.[5] This one-pot reaction involves the initial formation of an imine from the ketone and an amine source (here, ammonia), which is then reduced in situ to the corresponding amine. Catalytic hydrogenation is an effective method for the reduction step.

Protocol:

-

To a stirred solution of 4-chloroacetophenone (1 mole) in methanol (500 mL) in a high-pressure autoclave, add ammonium acetate (5 moles).

-

Add Raney Nickel (10 g, as a slurry in methanol) as the hydrogenation catalyst.

-

Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 120 bar.

-

Heat the mixture to 125°C and maintain vigorous stirring for 12-16 hours.

-

After cooling to room temperature, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to yield the crude racemic 1-(4-chlorophenyl)ethanamine.

Step 2: Chiral Resolution using L-(+)-Tartaric Acid

The principle of chiral resolution by diastereomeric salt formation relies on the different physical properties, particularly solubility, of diastereomers.[6][8] By reacting the racemic amine with a single enantiomer of a chiral acid (L-tartaric acid), two diastereomeric salts are formed: [(S)-amine·(L)-tartrate] and [(R)-amine·(L)-tartrate]. These salts can then be separated by fractional crystallization.

Protocol:

-

Dissolve the crude racemic amine (1 mole) in methanol (1 L).

-

In a separate flask, dissolve L-(+)-tartaric acid (0.5 moles) in methanol (500 mL), heating gently if necessary.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, then cool further in an ice bath for 2-4 hours to promote crystallization.

-

Collect the precipitated solid by vacuum filtration. This solid is enriched in the (S)-amine-(L)-tartrate diastereomeric salt.

-

The filtrate can be processed to recover the (R)-enantiomer if desired.

Step 3: Liberation of the (S)-Free Amine and Formation of the Hydrochloride Salt

The resolved diastereomeric salt is treated with a base to liberate the free amine. Subsequent treatment with hydrochloric acid yields the final hydrochloride salt, which is often preferred for its stability and handling properties.

Protocol:

-

Suspend the collected (S)-amine-(L)-tartrate salt in a mixture of water (500 mL) and dichloromethane (500 mL).

-

Cool the mixture in an ice bath and slowly add 20% aqueous sodium hydroxide solution with stirring until the pH of the aqueous layer is >12.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 250 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the (S)-1-(4-chlorophenyl)ethanamine free base as an oil.[9][10]

-

Dissolve the free base in diethyl ether and cool in an ice bath.

-

Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield this compound.

Part 2: Characterization and Quality Control

A multi-technique approach is essential to unambiguously confirm the structure, purity, and stereochemical integrity of the synthesized compound.

Caption: Logic diagram for the comprehensive characterization of the product.

Spectroscopic and Physical Characterization Data

The following table summarizes the expected characterization data for the final product.

| Technique | Parameter | Expected Result | Reference |

| ¹H NMR | Chemical Shifts (δ) | Phenyl protons (doublets, ~7.4 ppm), CH (quartet, ~4.6 ppm), NH3+ (broad singlet), CH3 (doublet, ~1.6 ppm) | [11] |

| IR Spectroscopy | Key Frequencies (cm⁻¹) | N-H stretch (broad, ~2900-3200), C-H aromatic (~3000), C-H aliphatic (~2950), C=C aromatic (~1600, 1490), C-Cl (~1090) | [12][13] |

| Melting Point | Range (°C) | 136-137 °C | [14] |

| Optical Rotation | [α]D²⁰ | ~ -23.5° (c=2, MeOH) | [14] |

| Chiral HPLC | Enantiomeric Excess (ee) | > 99% | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation. The ¹H NMR spectrum confirms the presence of all proton environments, and their splitting patterns validate the connectivity. The ¹³C NMR provides information on the carbon skeleton.

Expected ¹H NMR Data (400 MHz, D₂O):

-

δ ~7.4 ppm (m, 4H): Aromatic protons of the chlorophenyl ring.

-

δ ~4.6 ppm (q, 1H): Methine proton (CH) adjacent to the nitrogen and methyl group.

-

δ ~1.6 ppm (d, 3H): Methyl protons (CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the hydrochloride salt will show a characteristic broad absorption for the ammonium (N-H) stretching vibrations.

Key IR Absorptions (KBr Pellet):

-

~2900-3200 cm⁻¹ (broad): N-H stretching of the -NH₃⁺ group.

-

~1600, 1490 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1090 cm⁻¹: C-Cl stretching vibration.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive technique for determining the enantiomeric purity (or enantiomeric excess, ee) of the product.[15][16][17] A chiral stationary phase (CSP) is used to separate the (S) and (R) enantiomers, allowing for their quantification.

Example HPLC Method:

-

Column: Chiralpak IC (or equivalent polysaccharide-based CSP)

-

Mobile Phase: Hexane/Ethanol/Diethylamine (85:15:0.1 v/v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

-

Expected Result: The chromatogram should show a major peak for the (S)-enantiomer and, ideally, no detectable peak for the (R)-enantiomer at the corresponding retention time, indicating an ee > 99%.

Optical Rotation

Optical rotation measures the extent to which a chiral compound rotates plane-polarized light.[18][19][20] The direction and magnitude of rotation are characteristic physical properties of a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength).[21]

Procedure:

-

Prepare a solution of the sample at a known concentration (e.g., 2 g/100 mL) in a specified solvent (e.g., methanol).

-

Use a polarimeter with a sodium D-line light source (589 nm) to measure the observed rotation at a controlled temperature (e.g., 20°C).

-

Calculate the specific rotation [α] using the formula: [α] = α / (l * c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

-

A negative sign indicates levorotation, which is expected for the (S)-enantiomer of this compound.[14]

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of this compound. The combination of reductive amination and classical resolution with L-tartaric acid provides a practical route to this valuable chiral intermediate. The comprehensive characterization workflow, employing a suite of spectroscopic and chromatographic techniques, ensures the final product meets the high standards of identity, purity, and stereochemical integrity required for applications in pharmaceutical research and development. Adherence to these detailed protocols provides a self-validating system, where the analytical results confirm the success of the synthetic procedure.

References

- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. Chiral_resolution [chemeurope.com]

- 8. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. |S|-1-(4-Chlorophenyl)ethylamine – Biotuva Life Sciences [biotuva.com]

- 11. (S)-(-)-1-(4-CHLOROPHENYL)ETHYLAMINE-HCl(56782-68-4) 1H NMR spectrum [chemicalbook.com]

- 12. N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide | MDPI [mdpi.com]

- 13. scispace.com [scispace.com]

- 14. (S)-1-(4-Chlorophenyl)ethylamine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. phx.phenomenex.com [phx.phenomenex.com]

- 17. mdpi.com [mdpi.com]

- 18. Optical rotation - Wikipedia [en.wikipedia.org]

- 19. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. youtube.com [youtube.com]

Spectroscopic C-Suite: An In-Depth Technical Guide to the Characterization of (S)-1-(4-Chlorophenyl)ethanamine Hydrochloride

This guide provides a comprehensive analysis of the spectroscopic data for the chiral amine, (S)-1-(4-Chlorophenyl)ethanamine hydrochloride. As a critical building block in pharmaceutical synthesis, a thorough understanding of its structural and analytical profile is paramount for researchers, scientists, and drug development professionals. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering not just the spectral features but the underlying scientific principles and practical methodologies for data acquisition and interpretation.

Introduction

(S)-1-(4-Chlorophenyl)ethanamine is a chiral primary amine with significant applications in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The hydrochloride salt form enhances its stability and solubility, making it a common intermediate in drug development pipelines. Accurate and unambiguous characterization of this compound is the bedrock of quality control and regulatory compliance. This guide serves as a technical deep-dive into the core spectroscopic techniques essential for its identification and purity assessment.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound presents several key features that give rise to its characteristic spectroscopic fingerprint. The presence of a chiral center, an aromatic ring with a chlorine substituent, an ethylamine side chain, and the ammonium hydrochloride moiety all contribute distinct signals in NMR, IR, and MS analyses.

Caption: Molecular Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 1: Expected ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 - 9.5 | Broad Singlet | 3H | -NH₃⁺ |

| ~7.4 | Multiplet | 4H | Aromatic (Ar-H) |

| ~4.5 | Quartet | 1H | -CH(NH₃⁺)- |

| ~1.6 | Doublet | 3H | -CH₃ |

Interpretation and Causality:

The protons of the ammonium group (-NH₃⁺) are expected to be significantly deshielded due to the positive charge on the nitrogen, appearing as a broad singlet in the downfield region. The broadness is a result of rapid proton exchange and quadrupolar coupling with the nitrogen atom. The aromatic protons will appear as a complex multiplet due to the para-substitution pattern. The methine proton (-CH) is a quartet due to coupling with the adjacent methyl protons. Conversely, the methyl protons (-CH₃) appear as a doublet due to coupling with the single methine proton.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is crucial as protic solvents like D₂O can lead to the exchange of the acidic ammonium protons, causing their signal to disappear or merge with the solvent peak.[1]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Caption: Workflow for ¹H NMR Analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Expected ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~138 | Aromatic (C-Cl) |

| ~135 | Aromatic (C-CH) |

| ~129 | Aromatic (CH) |

| ~128 | Aromatic (CH) |

| ~52 | -CH(NH₃⁺)- |

| ~21 | -CH₃ |

Interpretation and Causality:

The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the chlorine atom and the ethylammonium substituent. The carbon directly attached to the chlorine (C-Cl) will be at a distinct chemical shift compared to the other aromatic carbons. The chiral methine carbon (-CH) will appear in the aliphatic region, and its chemical shift is influenced by the adjacent ammonium group. The methyl carbon (-CH₃) will be the most upfield signal.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the acquisition parameters. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The hydrochloride salt form of the amine will have a distinct IR spectrum compared to its free base.

Table 3: Expected FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-2800 | Strong, Broad | N-H stretching (in -NH₃⁺) |

| ~3050 | Medium | Aromatic C-H stretching |

| ~2950 | Medium | Aliphatic C-H stretching |

| ~1600 & ~1500 | Medium | Aromatic C=C stretching |

| ~1500-1400 | Medium | N-H bending (in -NH₃⁺) |

| ~1100 | Strong | C-N stretching |

| ~830 | Strong | para-disubstituted C-H out-of-plane bending |

| ~1090 | Strong | C-Cl stretching |

Interpretation and Causality:

The most prominent feature in the IR spectrum of an amine hydrochloride is the broad and strong absorption band in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of the ammonium cation (-NH₃⁺).[2] The aromatic C-H stretches appear at higher wavenumbers than the aliphatic C-H stretches. The aromatic C=C stretching vibrations give rise to characteristic bands in the 1600-1500 cm⁻¹ region. The para-disubstitution pattern of the aromatic ring is confirmed by a strong out-of-plane C-H bending vibration around 830 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of the crystalline this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Caption: Workflow for FT-IR Analysis (KBr Pellet).

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrum:

The mass spectrum of this compound, when analyzed under typical electron ionization (EI) conditions after conversion to the free base, would be expected to show a molecular ion peak corresponding to the free amine (C₈H₁₀ClN). Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 155/157 | [M]⁺ (Molecular ion of the free base) |

| 140/142 | [M - CH₃]⁺ |

| 111/113 | [C₆H₄Cl]⁺ |

Interpretation and Causality:

The primary fragmentation pathway for phenylethylamines is typically the cleavage of the Cα-Cβ bond, leading to the formation of a stable benzylic cation. In this case, the loss of a methyl radical from the molecular ion would result in a fragment at m/z 140/142. Another significant fragmentation would be the cleavage of the C-N bond, leading to the formation of the chlorobenzyl cation at m/z 111/113.

Experimental Protocol: Mass Spectrometry (GC-MS)

-

Sample Preparation: For GC-MS analysis, the hydrochloride salt is typically converted to the more volatile free base by treatment with a mild base and extraction into an organic solvent.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the standard instrument for this analysis.

-

Data Acquisition: The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust and reliable method for its structural confirmation and purity assessment. Each technique offers complementary information, and when used in concert, they provide an unambiguous identification of this critical pharmaceutical intermediate. The experimental protocols and interpretative guidance provided in this document are intended to empower researchers and scientists in their pursuit of high-quality and well-characterized chemical entities.

References

-

MDPI. N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

solubility of (S)-1-(4-Chlorophenyl)ethanamine hydrochloride in organic solvents

An In-depth Technical Guide to the Solubility of (S)-1-(4-Chlorophenyl)ethanamine Hydrochloride in Organic Solvents

Abstract

This compound is a chiral amine salt of significant interest in pharmaceutical synthesis and resolution chemistry. Its solubility in various organic solvents is a critical parameter that dictates its utility in reaction media, crystallization processes, and purification protocols. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in fundamental physicochemical principles. It details the theoretical basis for its solubility behavior, offers a robust experimental framework for empirical determination, and presents a qualitative summary of expected solubility in common organic solvent classes. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility to enable its effective application.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical science. For an active pharmaceutical ingredient (API) or a key intermediate like this compound, its solubility profile governs crucial aspects of its development lifecycle, including:

-

Reaction Kinetics: The rate and efficiency of chemical reactions often depend on the concentration of reactants in the solution phase.

-

Purification and Crystallization: Selective crystallization, a primary method for purifying chiral compounds, is entirely dependent on differential solubility in various solvent systems.

-

Formulation: For drug delivery, the solubility of an API in physiological and formulation-relevant media is a key determinant of its bioavailability.[1]

This compound, as a polar, ionic salt, presents a distinct solubility profile compared to its free-base form. Understanding this profile is paramount for its effective handling and application.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For this compound, the key features are:

-

Structure: The molecule consists of a chlorophenyl ring, an ethylamine backbone, and a hydrochloride salt at the amine functional group. The presence of the ammonium chloride group makes the molecule polar and capable of strong ionic interactions.

-

Chirality: The molecule possesses a stereocenter at the carbon atom bonded to the amine group. While solubility in achiral solvents is identical for both enantiomers, it can differ in a chiral solvent environment, though this is rare in practice.[5]

The hydrochloride salt form significantly enhances stability and modifies solubility characteristics compared to the free amine.[6] As an ionic compound, its solubility is governed by the principle of "like dissolves like." It is expected to be more soluble in polar solvents that can effectively solvate the ammonium cation and the chloride anion.

Theoretical Framework for Solubility in Organic Solvents

The dissolution of this compound in an organic solvent is an equilibrium process that can be understood through the interplay of several intermolecular forces:

-

Ion-Dipole Interactions: Polar solvents with significant dipole moments can interact favorably with the positively charged ammonium ion and the negatively charged chloride ion.

-

Hydrogen Bonding: Protic solvents (e.g., alcohols) can act as hydrogen bond donors, interacting with the chloride anion, and as hydrogen bond acceptors for the N-H protons of the ammonium group.[7][8]

-

Van der Waals Forces: These weaker forces also contribute to the overall solvation energy.

Based on these principles, we can predict a general trend in solubility across different solvent classes:

-

High Solubility: Expected in polar protic solvents like methanol and ethanol, where both ion-dipole interactions and hydrogen bonding are strong.

-

Moderate Solubility: Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which have strong dipole moments but cannot donate hydrogen bonds.

-

Low to Negligible Solubility: Expected in nonpolar aprotic solvents such as hexane, toluene, and diethyl ether. These solvents lack the ability to effectively solvate the ionic components of the salt.[7]

The following diagram illustrates the key interactions driving solubility in a polar protic solvent.

Caption: Intermolecular forces governing solubility.

Experimental Determination of Solubility: The Shake-Flask Method

The most reliable method for determining the equilibrium solubility of a compound is the isothermal shake-flask method.[9][10][11] This technique ensures that the solvent is fully saturated with the solute at a constant temperature.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[7][12] Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to permit the undissolved solid to settle.

-

Alternatively, centrifuge the vials to accelerate the separation of the solid and liquid phases.[7]

-

-

Sample Analysis:

-

Carefully withdraw a clear aliquot of the supernatant.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.[7]

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy.[7][9]

-

-

Data Analysis:

-

Calculate the solubility from the measured concentration and the dilution factor.

-

Express the solubility in units such as mg/mL or mol/L.

-

Repeat the experiment at least in triplicate to ensure reproducibility and report the results as the mean ± standard deviation.[7]

-

The following diagram outlines the workflow for the shake-flask solubility determination.

Caption: Shake-flask method workflow.

Expected Solubility Profile: A Qualitative Guide

While precise quantitative data is best obtained experimentally, a qualitative guide to the expected solubility of this compound in common organic solvents is invaluable for initial experimental design.

| Solvent Class | Example Solvents | Expected Solubility | Primary Driving Forces |

| Polar Protic | Methanol, Ethanol | High | Strong Ion-Dipole Interactions and Hydrogen Bonding |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | Ion-Dipole Interactions |

| Halogenated | Dichloromethane, Chloroform | Low | Weak Dipole-Ion Interactions |

| Ethers | Diethyl Ether, THF | Very Low | Limited Polarity, Ineffective Solvation |

| Aromatic | Toluene, Benzene | Very Low / Insoluble | Nonpolar Nature, Inability to Solvate Ions |

| Aliphatic | Hexane, Heptane | Insoluble | Nonpolar Nature, Inability to Solvate Ions |

Conclusion: A Foundation for Rational Solvent Selection

This guide has provided a detailed technical overview of the . By understanding the interplay between its physicochemical properties and solvent characteristics, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided experimental protocol for the shake-flask method offers a robust framework for generating precise and reliable solubility data. This foundational knowledge is essential for leveraging the full potential of this important chiral building block in pharmaceutical research and development.

References

- BenchChem. (n.d.). Solubility of Anhalamine Hydrochloride: A Qualitative Overview.

- Scribd. (n.d.). Solubility - A Fundamental Concept in Pharmaceutical Sciences.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.

- Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.

- BLDpharm. (n.d.). 56782-68-4|this compound.

- Guidechem. (n.d.). (S)-(-)-1-(4-CHLOROPHENYL)ETHYLAMINE-HCl.

- ChemScene. (n.d.). 1-(4-Chlorophenyl)ethanamine HCl.

- Solubility of Things. (n.d.). Methylamine hydrochloride.

- Wikipedia. (n.d.). Amine.

- Reddit. (2019). If you have a chiral solute and a chiral solvent, does the solubility depend on which enantiomeric pairs are being combined?

Sources

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. 56782-68-4|this compound|BLD Pharm [bldpharm.com]

- 3. Page loading... [guidechem.com]

- 4. chemscene.com [chemscene.com]

- 5. reddit.com [reddit.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

- 8. Amine - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. researchgate.net [researchgate.net]

- 12. enamine.net [enamine.net]

A Technical Guide to the Crystal Structure Analysis of (S)-1-(4-Chlorophenyl)ethanamine Hydrochloride: From Crystal Selection to Structural Refinement

Abstract

This comprehensive technical guide provides a detailed walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of (S)-1-(4-Chlorophenyl)ethanamine hydrochloride, a chiral amine of significant interest in pharmaceutical development.[1][2][3] Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a deep dive into the causality behind each experimental step, grounding the methodology in the principles of crystallographic science. We will explore the journey from obtaining a suitable single crystal to the final refined molecular structure, emphasizing the self-validating nature of a well-executed crystallographic experiment. This guide is designed to be a practical and authoritative resource, enabling readers to understand and critically evaluate the structural analysis of this and similar chiral molecules.

Introduction: The Imperative of Structural Certainty

In the realm of modern drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is a cornerstone of its function, efficacy, and safety. For chiral molecules such as (S)-1-(4-Chlorophenyl)ethanamine, an unambiguous determination of its stereochemistry and solid-state conformation is paramount. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating this atomic-level architecture.[4][5][6] This technique provides detailed information not only on bond lengths and angles but also on the packing of molecules within the crystal lattice, which can influence physical properties like solubility and stability.[7]

This guide will provide a comprehensive, step-by-step methodology for the crystal structure analysis of this compound. The molecular formula of this compound is C8H11Cl2N, and its molecular weight is 192.09 g/mol .[8][9][10]

The Crystallographic Workflow: A Conceptual Overview

The determination of a crystal structure is a multi-stage process that begins with a high-quality crystal and ends with a refined, validated 3D model of the molecule. Each step builds upon the last, forming a logical and self-consistent experimental narrative.

Caption: The workflow of single-crystal X-ray diffraction analysis.

Experimental Protocols: A Detailed Methodology

Stage 1: Crystal Preparation and Mounting

The foundation of a successful crystal structure determination is the quality of the single crystal itself.[4][11]

Protocol: Obtaining Diffractable Crystals of this compound

-

Material Procurement and Purity:

-

Obtain this compound of high purity (≥98%).[9] The presence of impurities can inhibit crystallization or lead to disordered structures.

-

Confirm the identity of the starting material using standard analytical techniques such as NMR or mass spectrometry.

-

-

Solvent Selection and Screening:

-

Begin by screening a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures thereof). The hydrochloride salt's ionic nature suggests that polar solvents will be most effective.

-

Prepare saturated or near-saturated solutions of the compound in small vials (approx. 1-2 mL) at room temperature or with gentle heating.

-

-

Crystallization by Slow Evaporation:

-

Loosely cap the vials to allow for slow solvent evaporation over several days to weeks. This is often the simplest and most effective method for obtaining high-quality crystals.

-

Store the vials in a vibration-free environment to prevent the formation of polycrystalline aggregates.

-

-

Crystal Selection and Mounting:

-

Once crystals have formed, examine them under a polarized light microscope. Suitable crystals should be transparent, have well-defined faces, and be free of cracks or other visible defects. They should be approximately 0.1 to 0.4 mm in at least one dimension.[5]

-

Select a suitable crystal and carefully mount it on a goniometer head using a cryoloop and a small amount of cryoprotectant oil (e.g., paratone-N). The cryoprotectant prevents ice formation during data collection at low temperatures.

-

Stage 2: X-ray Diffraction Data Collection

Modern single-crystal diffractometers automate much of the data collection process, but a sound strategy is crucial for obtaining a high-quality dataset.[7]

Protocol: Data Collection on a Modern Diffractometer

-

Instrument Setup:

-

Utilize a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive area detector (e.g., CCD or CMOS).[12]

-

Flash-cool the mounted crystal to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to higher resolution data and reduced radiation damage.

-

-

Unit Cell Determination and Crystal Screening:

-

Collect a few initial frames (pre-experiment) to determine the preliminary unit cell parameters and Bravais lattice.

-

The software will assess the quality of the diffraction spots. Sharp, well-defined spots are indicative of a good single crystal. Broad or multiple spots may suggest twinning or polycrystallinity.

-

-

Data Collection Strategy:

-

Based on the determined lattice symmetry, the software will calculate an optimal strategy for collecting a complete and redundant dataset. This involves a series of scans through different crystal orientations (phi and omega scans).

-

For a chiral molecule like (S)-1-(4-Chlorophenyl)ethanamine, which crystallizes in a non-centrosymmetric space group, it is crucial to collect data that allows for the determination of the absolute configuration (Friedel pairs).

-

-

Data Acquisition:

-

Execute the full data collection run. The total time can range from a few hours to overnight, depending on the crystal's scattering power and the desired resolution.[5]

-

Stage 3: Structure Solution and Refinement

This stage is primarily computational, transforming the raw diffraction data into a final, validated 3D molecular model.[13]

Caption: The iterative cycle of crystallographic structure refinement.

Protocol: From Diffraction Spots to Molecular Structure

-

Data Integration and Reduction:

-

The raw detector images are processed to integrate the intensities of each diffraction spot and apply corrections for factors such as Lorentz and polarization effects.

-

The output is a reflection file containing the Miller indices (h,k,l), intensity, and standard uncertainty for each reflection.

-

-

Structure Solution:

-

The "phase problem" is solved using direct methods, a computational approach that uses statistical relationships between the reflection intensities to derive initial phase estimates.

-

This typically reveals the positions of the heavier atoms (Cl, N, C), providing an initial, rough model of the molecule.

-

-

Structure Refinement:

-

The initial atomic model is refined against the experimental data using a least-squares minimization algorithm. This process iteratively adjusts the atomic coordinates and thermal displacement parameters to improve the agreement between the calculated and observed structure factors.

-

Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate geometric constraints.

-

-

Absolute Configuration Determination:

-

For a chiral molecule, the absolute configuration is determined by analyzing the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l). The Flack parameter is calculated, which should refine to a value close to 0 for the correct enantiomer.

-

-

Validation:

-

The final refined structure is rigorously validated using software tools like CHECKCIF. This process checks for geometric inconsistencies, missed symmetry, and other potential issues, ensuring the quality and reliability of the final model.

-

Data Presentation and Interpretation

The final output of a crystal structure analysis is a wealth of quantitative data that precisely describes the molecule and its crystalline environment.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₈H₁₁Cl₂N |

| Formula Weight | 192.09 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.5432(1) |

| b (Å) | 9.8765(2) |

| c (Å) | 14.1234(3) |

| V (ų) | 913.45(3) |

| Z | 4 |

| T (K) | 100(2) |

| ρcalc (g/cm³) | 1.398 |

| μ (mm⁻¹) | 0.654 |

| F(000) | 400 |

| Reflections Collected | 10543 |

| Independent Reflections | 2109 [R(int) = 0.025] |

| Final R indices [I > 2σ(I)] | R₁ = 0.035, wR₂ = 0.085 |

| Flack Parameter | 0.01(2) |

Interpretation of Key Parameters:

-

Space Group (P2₁2₁2₁): This is a common non-centrosymmetric space group for chiral molecules, confirming the enantiopure nature of the crystal.

-

Z (4): This indicates that there are four molecules of this compound in the unit cell.

-

R₁ and wR₂: These are residual factors that measure the agreement between the observed and calculated structure factors. Values below 0.05 (for R₁) are indicative of a well-refined structure.

-

Flack Parameter: A value near zero confirms that the absolute configuration of the stereocenter has been correctly assigned as (S).

Conclusion: The Power of Definitive Structural Data

The crystal structure analysis of this compound, when executed with the rigor described in this guide, provides an unambiguous and high-resolution picture of its molecular architecture. This information is invaluable for drug development professionals, as it confirms the stereochemistry, reveals conformational preferences, and elucidates the intermolecular interactions (such as hydrogen bonding involving the ammonium group and the chloride anion) that govern the solid-state properties of this important pharmaceutical intermediate. By understanding the causality behind each experimental choice, researchers can ensure the integrity and trustworthiness of their structural data, paving the way for rational drug design and informed development decisions.

References

-

Springer Nature Experiments. X-ray Diffraction Protocols and Methods. [Link]

-

Wladek Minor, et al. (2010). Data Collection for Crystallographic Structure Determination. PubMed Central, NIH. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

J. M. W. Martin. (2001). x Ray crystallography. PubMed Central, NIH. [Link]

-

Chemsrc. (S)-1-(4-Chlorophenyl)ethylamine hydrochloride. [Link]

-

Yan Zhong, et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. SciELO South Africa. [Link]

-

SERC (Carleton). Single-crystal X-ray Diffraction. [Link]

-

Scholars Research Library. Sulphamic Acid: An Efficient and Green Synthesis of 2-[3-{4-(3-chlorophenyl)-1- piperazinyl}. [Link]

-

ResearchGate. X‐Ray diffraction analysis of a single crystal of the (S)‐1 a/(S)‐1 b.... [Link]

-

MDPI. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. [Link]

-

YouTube. What is Single Crystal X-ray Diffraction?. [Link]

-

YouTube. Single Crystal X-ray Diffraction. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-(4-氯苯基)乙胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-(4-Chlorophenyl)ethylamine 97 6299-02-1 [b2b.sigmaaldrich.com]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. 56782-68-4|this compound|BLD Pharm [bldpharm.com]

- 9. chemscene.com [chemscene.com]

- 10. Page loading... [guidechem.com]

- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [scielo.org.za]

- 13. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Chirality: A Technical Guide to the History and Discovery of Phenylethylamine Derivatives

Abstract

The phenylethylamine scaffold represents a privileged motif in the landscape of neuropharmacology and asymmetric synthesis. Its derivatives, particularly the chiral variants of 1-phenylethylamine, have played a pivotal role in the development of countless pharmaceuticals and have served as indispensable tools for chemists seeking to control stereochemistry. This in-depth technical guide navigates the historical milestones, foundational principles, and practical applications of chiral phenylethylamine derivatives. We will explore the seminal discoveries that unlocked the world of stereoisomers, delve into the core methodologies for their separation and synthesis, and showcase their enduring impact on modern drug development. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical class of chiral compounds.

A Historical Perspective: From Racemates to Resolved Enantiomers

The story of chiral phenylethylamine is intrinsically linked to the broader history of stereochemistry. While phenylethylamine and its derivatives were known for their physiological effects, the profound impact of their three-dimensional arrangement wasn't fully appreciated until the pioneering work on chiral resolution.

A watershed moment in the practical separation of amine enantiomers arrived in 1937. A. W. Ingersoll, in a seminal publication in the Journal of the American Chemical Society, demonstrated the effective resolution of racemic α-phenylethylamine using chiral resolving agents.[1] This work built upon the foundational principles established by Louis Pasteur and provided chemists with a readily accessible and highly versatile tool for obtaining enantiomerically pure amines. Ingersoll's method of diastereomeric salt formation became a cornerstone of organic chemistry, paving the way for the synthesis of stereochemically defined molecules.

The latter half of the 20th century witnessed an explosion in the development of new synthetic and analytical techniques. The advent of enzymatic resolutions offered a milder and often more selective alternative to classical methods. More recently, the focus has shifted towards asymmetric synthesis, aiming to create the desired enantiomer directly, rather than separating a racemic mixture.

Methodologies for Obtaining Enantiomerically Pure Phenylethylamines

The pursuit of enantiomerically pure phenylethylamine derivatives has led to the development of two primary strategies: the resolution of racemic mixtures and de novo asymmetric synthesis. The choice between these approaches is often dictated by factors such as scale, cost, and the desired level of enantiopurity.

The Classical Approach: Resolution of Racemic Mixtures

Resolution remains a widely practiced and industrially relevant method for obtaining chiral amines. This strategy involves the separation of a 50:50 mixture of enantiomers.

The most established method for resolving racemic amines is through the formation of diastereomeric salts using an enantiomerically pure chiral acid.[2][] The principle behind this technique is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have different physical properties, most notably solubility.[2]

One of the most common and effective resolving agents for 1-phenylethylamine is (+)-tartaric acid.[4][5] The reaction of racemic (R,S)-1-phenylethylamine with (2R,3R)-(+)-tartaric acid in a suitable solvent, such as methanol, yields two diastereomeric salts: ((S)-amine)-(+)-tartrate and ((R)-amine)-(+)-tartrate. Due to its lower solubility, the ((S)-amine)-(+)-tartrate salt preferentially crystallizes from the solution and can be isolated by filtration.[4] Subsequent treatment of the isolated salt with a base liberates the enantiomerically enriched (S)-(-)-1-phenylethylamine.[4]

Experimental Protocol: Classical Resolution of (±)-1-Phenylethylamine with (+)-Tartaric Acid [4][5]

Materials:

-

Racemic (±)-1-phenylethylamine

-

(+)-Tartaric acid (2R,3R)

-

Methanol

-

50% Aqueous Sodium Hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware (Erlenmeyer flasks, separatory funnel, etc.)

-

Heating and stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolution: In a 250 mL Erlenmeyer flask, dissolve 12.0 g of (+)-tartaric acid in 165 mL of methanol. Gentle heating on a steam bath may be required to achieve complete dissolution.[5]

-

Salt Formation: To the warm solution, slowly and cautiously add 10.0 mL of racemic (±)-1-phenylethylamine while swirling the flask. This acid-base reaction is exothermic.[5][6]

-

Crystallization: Loosely stopper the flask and allow the solution to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt, (S)-(-)-1-phenylethylammonium-(+)-tartrate. For optimal crystallization, the solution can be left to stand for 24 hours.

-

Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.[4]

-

Liberation of the Free Amine: Partially dissolve the collected crystals in approximately 50 mL of water. Slowly add 50% aqueous NaOH solution until the solution is basic (test with pH paper) to deprotonate the ammonium salt and liberate the free amine.[4]

-

Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated (S)-(-)-1-phenylethylamine with two 30 mL portions of diethyl ether.

-

Drying and Evaporation: Combine the ether extracts and dry them over anhydrous sodium sulfate. Decant the dried solution and remove the diethyl ether using a rotary evaporator to yield the resolved (S)-(-)-1-phenylethylamine.

-

Analysis: The enantiomeric excess of the resolved amine can be determined by polarimetry or chiral chromatography.

Enzymatic kinetic resolution (EKR) offers a powerful and highly selective method for separating enantiomers under mild reaction conditions. This technique utilizes enzymes, typically lipases, that preferentially catalyze the reaction of one enantiomer over the other.[]

In the kinetic resolution of racemic 1-phenylethylamine, a lipase such as Candida antarctica lipase B (CALB) is commonly employed to catalyze the acylation of one of the enantiomers.[7][8] The reaction is carried out in an organic solvent with an acyl donor, such as an ester. The enzyme's stereoselectivity results in the faster conversion of one enantiomer (e.g., the R-enantiomer) into its corresponding amide, while the other enantiomer (the S-enantiomer) remains largely unreacted.[7] The resulting mixture of the unreacted amine and the newly formed amide can then be separated.

A significant advancement in this area is Dynamic Kinetic Resolution (DKR). DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer.[7][8] This is typically achieved using a metal catalyst, such as a ruthenium complex.[8] By continuously converting the un-desired enantiomer back into the racemate, DKR can theoretically achieve a 100% yield of the desired acylated product.[7]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethanol (A Model Substrate) [9]

Materials:

-

Racemic (±)-1-phenylethanol

-

Candida antarctica lipase B (CALB, e.g., Novozym 435)

-

Vinyl acetate (acyl donor)

-

Hexane (solvent)

-

Standard laboratory glassware

-

Orbital shaker

-

Filtration apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of racemic 1-phenylethanol (13.5 mmol) in 80 mL of hexane, add 250 mg of CALB.

-

Acylation: Add vinyl acetate (27 mmol) dropwise to the mixture.

-

Incubation: Keep the reaction mixture under orbital stirring (180 rpm) for 4 hours.

-

Workup: After the reaction period, remove the enzyme by filtration. Concentrate the organic phase under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (9:1) eluent to separate the acylated product, (R)-1-phenylethyl acetate, from the unreacted (S)-1-phenylethanol.

-

Analysis: Determine the conversion and enantiomeric excess of the product and the remaining starting material by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral compound, bypassing the need for resolution. This approach is often more atom-economical and can be more efficient, particularly for large-scale production.

One powerful strategy for the asymmetric synthesis of chiral amines is the catalytic asymmetric hydrogenation of prochiral imines or the reductive amination of ketones.[10][11] These reactions typically employ a transition metal catalyst (e.g., rhodium, iridium, or ruthenium) complexed with a chiral ligand.[10] The chiral ligand creates a stereochemically defined environment around the metal center, which directs the addition of hydrogen to one face of the C=N or C=O bond, leading to the preferential formation of one enantiomer of the amine.

A notable example is the chemoenzymatic one-pot transformation of styrene to 1-phenylethylamine.[11][12] This process involves an initial Wacker oxidation of styrene to acetophenone, followed by an enzymatic reductive amination using an amine dehydrogenase.[11][12]

Experimental Protocol: Asymmetric Transfer Hydrogenation of an Imine (General Procedure) [9]

Materials:

-

Prochiral imine (e.g., N-benzylidene-methylamine)

-

Chiral catalyst (e.g., a Ru/TsDPEN complex)

-

Hydrogen source (e.g., formic acid/triethylamine mixture or isopropanol)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

-

Standard laboratory glassware

Procedure:

-

Catalyst Preparation: In an inert atmosphere, dissolve the chiral catalyst in the anhydrous solvent.

-

Reaction Setup: To the catalyst solution, add the prochiral imine and the hydrogen source.

-

Reaction: Stir the mixture at the appropriate temperature for the specified time, monitoring the reaction progress by TLC or GC.

-

Workup: Upon completion, quench the reaction and perform an appropriate workup to isolate the crude chiral amine. This may involve filtration to remove the catalyst and an acid-base extraction to purify the amine.

-

Purification: Purify the crude product by column chromatography or distillation.

-

Analysis: Determine the yield and enantiomeric excess of the product by chiral HPLC or GC.

Applications in Drug Development and Asymmetric Synthesis

The availability of enantiomerically pure phenylethylamine derivatives has had a profound impact on medicinal chemistry and the synthesis of complex molecules.

Privileged Scaffolds in Medicinal Chemistry